Dimethyl 4-methylisophthalate

Catalog No.
S1918132
CAS No.
23038-61-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 4-methylisophthalate

CAS Number

23038-61-1

Product Name

Dimethyl 4-methylisophthalate

IUPAC Name

dimethyl 4-methylbenzene-1,3-dicarboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3

InChI Key

MTDRWWFCMSDTBL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC

Dimethyl 4-methylisophthalate is an organic compound with the chemical formula C11H12O4C_{11}H_{12}O_{4}. It is classified as a dimethyl ester of 4-methylisophthalic acid, which features a benzene ring substituted at the 1, 3, and 4 positions with carboxylate groups. This compound typically appears as a colorless to pale yellow liquid and is soluble in organic solvents. It is utilized in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 4-methylisophthalic acid and methanol.
C11H12O4+H2OC10H8O4+CH3OHC_{11}H_{12}O_{4}+H_2O\rightarrow C_{10}H_{8}O_{4}+CH_3OH
  • Transesterification: It can react with alcohols to form new esters and methanol.
C11H12O4+ROHC11H12O4+CH3OHC_{11}H_{12}O_{4}+R'OH\rightarrow C_{11}H_{12}O_{4'}+CH_3OH
  • Esterification: When reacted with acids, it can form new esters.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure or creating derivatives.

Dimethyl 4-methylisophthalate can be synthesized through several methods:

  • Direct Esterification: This involves reacting 4-methylisophthalic acid with methanol in the presence of a catalyst (usually a strong acid like sulfuric acid) at elevated temperatures.
  • Transesterification: It can also be produced by transesterifying other esters with methanol.
  • Catalytic Methods: Some synthetic routes utilize metal catalysts to enhance yield and selectivity during esterification or transesterification processes.

These methods allow for the efficient production of dimethyl 4-methylisophthalate in industrial settings.

Dimethyl 4-methylisophthalate has several applications:

  • Polymer Production: It serves as a monomer in the synthesis of polyesters, particularly in the manufacture of high-performance polymers used in textiles and packaging.
  • Chemical Intermediates: The compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
  • Additives: It may be employed as a plasticizer or additive to improve the properties of plastics and resins.

Dimethyl 4-methylisophthalate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundFormulaKey FeaturesUnique Aspects
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Used primarily in polyester productionMore widely used in commercial applications
Dimethyl PhthalateC10H10O4C_{10}H_{10}O_{4}Known for insect repellent propertiesLower melting point than dimethyl 4-methylisophthalate
Dimethyl IsophthalateC10H10O4C_{10}H_{10}O_{4}Similar structure but lacks methyl substitutionMore common in specialty chemical applications
Dimethyl 2,6-naphthalenedicarboxylateC12H10O4C_{12}H_{10}O_{4}Used in high-performance polymersGreater rigidity due to naphthyl structure

Dimethyl 4-methylisophthalate is unique due to its specific methyl substitution pattern on the isophthalic framework, which influences its reactivity and compatibility with other materials compared to its analogs.

XLogP3

2.6

Other CAS

23038-61-1

Wikipedia

Dimethyl 4-methylisophthalate

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester: INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types